(3-bromo-1-adamantyl)dimethylamine hydrobromide
Overview
Description
3-Bromo-N,N-dimethyladamantan-1-amine;hydrobromide is a chemical compound with the molecular formula C12H21Br2N It is a brominated derivative of adamantane, a hydrocarbon with a diamond-like structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-bromo-1-adamantyl)dimethylamine hydrobromide typically involves the bromination of N,N-dimethyladamantan-1-amine. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the adamantane ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for large-scale production. The compound is typically purified through recrystallization or chromatography techniques to obtain the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-N,N-dimethyladamantan-1-amine;hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction Reactions: Reduction of the compound can lead to the removal of the bromine atom, resulting in the formation of N,N-dimethyladamantan-1-amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted adamantane derivatives, while oxidation reactions can produce adamantanone or other oxidized products .
Scientific Research Applications
3-Bromo-N,N-dimethyladamantan-1-amine;hydrobromide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Mechanism of Action
The mechanism of action of (3-bromo-1-adamantyl)dimethylamine hydrobromide involves its interaction with specific molecular targets and pathways. The bromine atom can participate in halogen bonding, which influences the compound’s binding affinity to target molecules. Additionally, the adamantane core provides structural rigidity, enhancing the compound’s stability and interaction with biological targets. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-N,N-dimethylpropan-1-amine;hydrobromide: A structurally similar compound with a different carbon chain length.
3,5-Dimethyladamantan-1-ol: Another derivative of adamantane with hydroxyl functional groups instead of bromine.
Uniqueness
3-Bromo-N,N-dimethyladamantan-1-amine;hydrobromide is unique due to its specific bromination pattern and the presence of the adamantane core. This combination imparts distinct chemical and physical properties, making it valuable for various research applications. Its structural rigidity and potential for halogen bonding set it apart from other similar compounds .
Properties
IUPAC Name |
3-bromo-N,N-dimethyladamantan-1-amine;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20BrN.BrH/c1-14(2)12-6-9-3-10(7-12)5-11(13,4-9)8-12;/h9-10H,3-8H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFXFSYWKMUHPMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C12CC3CC(C1)CC(C3)(C2)Br.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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